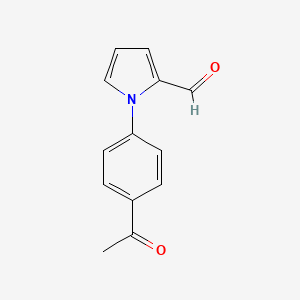

1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The “4-Acetyl-phenyl” and “carbaldehyde” groups suggest the presence of an acetyl group (a functional group derived from acetic acid) and an aldehyde group (a carbonyl group with a hydrogen atom) respectively .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a pyrrole ring attached to a phenyl ring with an acetyl group at the 4-position. Additionally, a carbaldehyde group would be attached to the 2-position of the pyrrole ring .Chemical Reactions Analysis

Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and oxidation . The presence of the acetyl-phenyl and carbaldehyde groups may also influence the reactivity of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of functional groups. Generally, pyrrole derivatives are polar due to the presence of the nitrogen atom in the ring .科学的研究の応用

Synthesis and Characterization

1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde serves as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities. Research has explored its utility in creating novel compounds through reactions such as the Knoevenagel condensation, which leads to products with significant cytotoxicity against cancer cell lines, indicating its potential in cancer research. For instance, a study detailed the synthesis of pyrrolo[1,2-a]indole-2-carbaldehydes starting from related precursors, highlighting the compound's role in forming structurally complex and biologically relevant molecules under mild conditions (Abbiati et al., 2006).

Antimicrobial and Antioxidant Activities

Compounds synthesized from 1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde derivatives have been tested for antimicrobial and antioxidant activities, demonstrating the chemical's significance in developing new therapeutic agents. For example, a study synthesized a series of derivatives and evaluated them for their antioxidant and anti-inflammatory activities, finding that certain derivatives showed potent activity, suggesting potential applications in treating oxidative stress-related diseases (Sudha et al., 2021).

Applications in Material Science

The compound has also found applications in material science, particularly in the synthesis of single molecule magnets and non-linear optical materials. Research in this area has led to the development of high nuclearity Mn(III) clusters with single-molecule magnetic behavior, showcasing the compound's potential in advancing materials for information storage technologies (Giannopoulos et al., 2014).

Drug Development and Pharmacological Research

In pharmacological research, derivatives of 1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde have been explored for their potential as drug precursors. Studies have synthesized novel compounds to evaluate their anticonvulsant and analgesic activities, which could lead to the development of new treatments for neurological disorders (Viveka et al., 2015).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds have shown potent antibacterial activity against various bacterial strains such as escherichia coli and staphylococcus aureus . The compound’s potential targets could be enzymes or proteins essential for the survival and growth of these bacteria.

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

Based on its potential antibacterial activity, it could lead to the death of bacterial cells by inhibiting essential enzymes or proteins .

Action Environment

The action, efficacy, and stability of 1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde could be influenced by various environmental factors. These factors could include pH, temperature, and the presence of other compounds or enzymes. For instance, certain compounds show pH-responsive behavior, exhibiting dramatic changes in their properties in response to changes in the pH of the surrounding fluid .

特性

IUPAC Name |

1-(4-acetylphenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10(16)11-4-6-12(7-5-11)14-8-2-3-13(14)9-15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHQAUHEAPTDNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404944 |

Source

|

| Record name | 1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

439094-81-2 |

Source

|

| Record name | 1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B1308666.png)

![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)

![(E)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308693.png)

![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)